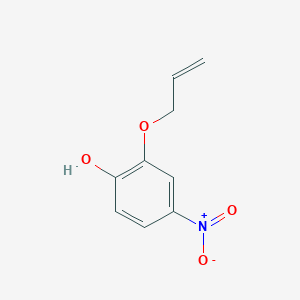

2-Allyloxy-4-nitrophenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-nitro-2-prop-2-enoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6,11H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHBFZRRZKZOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Allyloxy 4 Nitrophenol

Demethylation Strategies for Ether Cleavage from Substituted Nitroaromatics

The cleavage of aryl methyl ethers is a fundamental step in organic synthesis to deprotect phenolic hydroxyl groups. In the context of nitroaromatic compounds, the stability of the nitro group under cleavage conditions is a primary concern. Various methods have been developed to achieve this transformation efficiently.

One effective method involves using aluminum chloride (AlCl₃) for the demethylation of aryl methyl ethers that are substituted with electron-withdrawing groups. researchgate.net A proposed mechanism suggests that AlCl₃ complexes with both the methoxy (B1213986) group and the adjacent electron-withdrawing group, facilitating the cleavage. researchgate.net Another approach utilizes a lithium chloride-N,N-dimethylformamide (LiCl-DMF) system, often enhanced by microwave irradiation, which can significantly improve reaction yields and selectivity for electron-deficient aromatic methyl ethers. scribd.com The presence of an electron-withdrawing group in the para-position can make the cleavage reaction faster and easier. scribd.com

Reductive cleavage offers an alternative pathway. For instance, lithium metal combined with ethylenediamine (B42938) in THF has been shown to be effective for the demethylation of aromatic ethers under very mild conditions, as low as -10°C. researchgate.net Additionally, acidic concentrated lithium bromide (ACLB) has been demonstrated to demethylate various lignin-derived aromatic compounds. nih.gov The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic (S₂N) attack by the bromide ion on the methyl carbon. nih.gov

Optimizing demethylation requires a balance between reaction rate and selectivity, particularly when sensitive functional groups like nitro groups are present. The choice of reagent and conditions is critical.

For AlCl₃-mediated demethylation, the molar ratio of the substrate to the catalyst is a key parameter; a 1:4 ratio of substrate to AlCl₃ has been used effectively. researchgate.net This method tolerates many functional groups, with reactions yielding highly pure demethylated products. researchgate.net

When using hydrobromic acid (HBr), the reaction is typically conducted at elevated temperatures. For example, the cleavage of a methoxy group from 2-methoxy-4-methyl-6-nitrophenol (B3328923) is achieved using HBr with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at 110°C for 18 hours. The use of continuous-flow reactors for industrial-scale demethylation can reduce reaction times dramatically, for instance, from 18 hours to 4 hours, by using elevated pressures.

Microwave-assisted demethylation with LiCl in DMF provides a rapid alternative, where the material-wave interactions lead to thermal and non-thermal effects that can enhance reaction rates and selectivity. scribd.com

Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| AlCl₃ | Dichloromethane (B109758), room temp. | High conversion, cost-effective, tolerates many functional groups. | researchgate.net |

| LiCl-DMF | Microwave irradiation | Rapid, high yield and selectivity for electron-deficient ethers. | scribd.com |

| HBr/TBAF | 110°C, 18 hours | Effective for specific substituted nitrophenols. | |

| Li/Ethylenediamine | THF, -10°C | Very mild reductive conditions. | researchgate.net |

| Acidic Conc. LiBr (ACLB) | 1.5 M HCl, 110°C, 2 hours | Effective for various aromatic compounds, S₂N mechanism. | nih.gov |

Nucleophilic Substitution Reactions in Allyloxyarene Formation

The formation of an allyloxy group on an aromatic ring is typically achieved via a Williamson ether synthesis. This involves the reaction of a phenoxide ion with an allyl halide in a nucleophilic substitution reaction.

The synthesis of 1-allyloxy-4-nitrobenzene serves as a model for the allylation of nitrophenol precursors. guidechem.com A common procedure involves reacting 4-nitrophenol (B140041) with allyl bromide in the presence of a base. nih.gov In one method, a mixture of 4-nitrophenol, allyl bromide, and anhydrous potassium carbonate is refluxed in dry acetone (B3395972) for 16 hours. nih.gov After cooling, the mixture is worked up to yield the desired 1-allyloxy-4-nitrobenzene. nih.gov An alternative set of conditions involves reacting 4-nitrophenol with potassium carbonate and potassium iodide in a flask under a nitrogen atmosphere at 60°C for 6 hours. rsc.org

The allylation of phenols follows a bimolecular nucleophilic substitution (S₂N) mechanism. The process is initiated by a base, such as potassium carbonate (K₂CO₃), which deprotonates the acidic hydroxyl group of the phenol (B47542). This generates a phenoxide anion, which is a potent nucleophile.

The phenoxide anion then attacks the electrophilic methylene (B1212753) carbon of the allyl halide (e.g., allyl bromide), displacing the halide ion in a single concerted step. The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is beneficial as it solvates the cation of the base without strongly solvating the nucleophilic anion, thus accelerating the rate of the S₂N reaction. The reaction results in the formation of the desired aryl allyl ether.

Advanced Synthetic Route Optimization and Regioselectivity Control

A key synthetic route to 2-allyl-4-nitrophenol (B94914) does not involve the allylation of a di-hydroxy precursor but rather starts with 2-allylphenol (B1664045). mdpi.com, researchgate.net The critical step in this pathway is the regioselective introduction of a nitro group onto the 2-allylphenol ring.

The nitration is performed using a sulfonitric mixture, which is a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mdpi.com, researchgate.net When 2-allylphenol is subjected to these nitration conditions at 0°C, a mixture of two regioisomers is formed: 2-allyl-6-nitrophenol (B3249158) and the desired 2-allyl-4-nitrophenol. mdpi.com, researchgate.net The two isomers are typically produced in similar yields (e.g., 15% each) and can be separated from the reaction mixture using purification techniques like flash chromatography. mdpi.com, researchgate.net This regioselectivity challenge is a crucial aspect of the synthesis, as the directing effects of the hydroxyl and allyl groups lead to the formation of multiple products.

Considerations for Scaled-Up Synthesis of Allyloxy-Nitroaromatic Compounds

Transitioning the synthesis of allyloxy-nitroaromatic compounds from the laboratory to an industrial scale introduces several important considerations. A primary concern is the management of reaction thermodynamics, as nitration reactions are often highly exothermic. scihorizon.com On a large scale, inefficient heat dissipation in batch reactors can lead to temperature spikes, increasing the risk of side reactions or runaway conditions. scihorizon.com

To mitigate these risks, continuous-flow reactors are increasingly being adopted for industrial synthesis. , scihorizon.com Flow chemistry offers superior temperature control due to a high surface-area-to-volume ratio, enabling safer and more consistent production. scihorizon.com This technology can also significantly reduce reaction times. For example, using continuous-flow reactors for demethylation can shorten the process from hours to minutes.

Purification at scale also requires different approaches. While laboratory-scale purification often relies on chromatography, industrial production favors more scalable methods like crystallization and recrystallization to obtain high-purity products. , chemcess.com For instance, 4-nitrophenol can be purified on a large scale via crystallization after acidification of its salt. chemcess.com

Chemical Reactivity and Transformation Pathways of 2 Allyloxy 4 Nitrophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-Allyloxy-4-nitrophenol is a key site for chemical modification. Its acidic proton can be readily removed by a base, forming a phenoxide ion. This enhanced nucleophilicity allows for a variety of reactions, including alkylation. For instance, the phenolic hydroxyl group can be alkylated under standard conditions using reagents like allyl bromide in the presence of a base such as potassium carbonate. researchgate.net This reaction proceeds to form a new ether linkage, demonstrating the synthetic utility of this functional group.

The reactivity of the hydroxyl group is also influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the nitro group at the para position increases the acidity of the phenolic proton, facilitating its reaction with bases. Conversely, the allyloxy group at the ortho position can exert both electronic and steric effects, potentially influencing the regioselectivity and rate of reactions at the hydroxyl group.

Transformations of the Nitro Group to Other Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic potential of the this compound scaffold.

One of the most common and synthetically important transformations of the nitro group is its reduction to an amino group. This conversion is typically achieved through catalytic hydrogenation, employing a range of catalysts and hydrogen sources. For instance, the nitro group in a related compound, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, has been successfully reduced to an amino group using zinc powder and ammonium (B1175870) chloride. researchgate.netmdpi.com This method provides a high yield of the corresponding aniline (B41778) derivative. researchgate.netmdpi.com

Other catalytic systems, such as those based on platinum, palladium, or nickel, are also effective for the reduction of aromatic nitro compounds. rsc.org The choice of catalyst and reaction conditions can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups like the allyl group. For example, some catalytic systems are known to selectively reduce the nitro group without affecting other functionalities such as halogens, aldehydes, or ketones. rsc.org The development of efficient and stable catalysts for the reduction of nitrophenols is an active area of research, with materials like Fe3O4@Pt nanoparticles showing excellent catalytic performance. rsc.org

Table 1: Catalytic Systems for Nitro Group Reduction

| Catalyst System | Reducing Agent | Substrate Example | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn, NH4Cl | - | 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 3-allyl-2-(allyloxy)-5-bromoaniline | 98 | researchgate.netmdpi.com |

| Pt/C | H2 | 4-nitrophenol (B140041) | 4-aminophenol | - | rsc.org |

| Pd/C | H2 | 4-nitrophenol | 4-aminophenol | - | acs.org |

| Fe3O4@Pt | NaBH4 | 4-nitrophenol | 4-aminophenol | - | rsc.org |

| CdS NWs−RGO NCs | - | 2-Nitrophenol, 4-nitrophenol | Corresponding amines | - | rsc.org |

Beyond reduction to an amino group, the nitro functionality can be converted into other valuable chemical entities. While direct transformations on this compound are not extensively documented in the provided context, the broader chemistry of nitroarenes suggests several possibilities. For instance, partial reduction can lead to nitroso or hydroxylamino derivatives. Furthermore, the nitro group can participate in various nucleophilic aromatic substitution reactions, although the presence of the activating hydroxyl and allyloxy groups would likely direct substitution to other positions on the ring. The facile conversion of the nitro group into other functionalities underscores its importance as a synthetic handle for creating a diverse array of molecules. chemistry-chemists.com

Rearrangement Chemistry of the Allyloxy Moiety

The allyloxy group of this compound is prone to undergo sigmatropic rearrangements, most notably the Claisen rearrangement. libretexts.orglibretexts.orgnrochemistry.comucalgary.cawikipedia.org This class of pericyclic reactions involves the intramolecular shift of the allyl group from the oxygen atom to a carbon atom of the aromatic ring, leading to the formation of a C-C bond. libretexts.orgnrochemistry.com

The Claisen rearrangement of allyl aryl ethers is a libretexts.orglibretexts.org-sigmatropic rearrangement, a concerted process that proceeds through a cyclic, six-membered transition state. libretexts.orgnrochemistry.comwikipedia.org This pericyclic reaction involves the simultaneous breaking of the C-O bond of the ether and the formation of a new C-C bond at the ortho position of the aromatic ring. libretexts.orglibretexts.org The initial product of this rearrangement is a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable ortho-allylphenol. libretexts.orglibretexts.orgucalgary.ca

The mechanism of the Claisen rearrangement is intramolecular, a fact that has been confirmed by crossover experiments. wikipedia.org The reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which predict a suprafacial, stereospecific pathway. wikipedia.org While a chair-like transition state is often proposed, the exact structure of this transition state is still a subject of investigation, with various models including synchronic, fragmented, or 1,4-diyl structures being considered. nrochemistry.com

The thermal Claisen rearrangement of allyl aryl ethers typically requires high temperatures. libretexts.org However, the reaction can be significantly accelerated by the use of catalysts. Lewis acids are known to catalyze the Claisen rearrangement, and various metal-based catalysts have been developed for this purpose. For example, zinc powder has been shown to be an efficient and recyclable catalyst for the Claisen rearrangement of allyl aryl ethers at a relatively low temperature of 55 °C. benthamopenarchives.com Other catalytic systems include those based on bismuth triflate, chiral aluminum reagents, and palladium complexes. benthamopenarchives.comnsf.gov Even molecular iodine has been demonstrated to catalyze the Claisen rearrangement of allyl aryl ethers. d-nb.info Recently, an electrogenerated Lewis acid has been found to effectively catalyze this rearrangement at room temperature. acs.org Alkaline-earth-metal triflate and triflimide salts have also been patented as catalysts for this reaction. google.com

In addition to catalysis, interfacial effects can have a profound impact on the kinetics of the Claisen rearrangement. Reactions carried out "on water," where the reactants are insoluble, can exhibit significant rate accelerations compared to the same reactions in organic solvents. acs.orgnih.govacs.orgnih.gov This rate enhancement is attributed to the ability of interfacial water molecules to stabilize the polar transition state of the rearrangement through hydrogen bonding. acs.orgnih.gov The orientation of the substrate at the oil/water interface plays a crucial role, with hydrophobic substituents potentially leading to a more polar solvent environment around the reacting ether oxygen. acs.orgnih.gov The combination of acid catalysis and interfacial effects, as seen in "on-droplet" experiments, can lead to even more dramatic rate accelerations. acs.orgnih.gov

Table 2: Catalysts for Claisen Rearrangement of Allyl Aryl Ethers

| Catalyst | Temperature (°C) | Key Features | Reference |

|---|---|---|---|

| Zinc Powder | 55 | Recyclable, mild conditions | benthamopenarchives.com |

| Molecular Iodine | Elevated | Can lead to subsequent iodocyclizations | d-nb.info |

| Electrogenerated Lewis Acid | 30 | Fast reaction at room temperature | acs.org |

| Alkaline-earth-metal salts | -100 to 300 | Patented catalytic process | google.com |

| Sc(OTf)3–Pybox | Mild | High yields and enantioselectivities for allyloxyindoles | nih.gov |

Reactions Involving the Allyl Group

The allyl group, with its characteristic −CH₂−CH=CH₂ structure, is a site of significant reactivity in this compound. thieme-connect.de The double bond and the adjacent allylic C-H bonds are susceptible to a variety of chemical transformations. thieme-connect.de One of the most important reactions for aryl allyl ethers is the Claisen rearrangement. This thermal or acid-catalyzed intramolecular rearrangement involves the migration of the allyl group from the ether oxygen to the ortho position of the phenolic ring. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state, initially forming a non-aromatic cyclohexadienone intermediate. libretexts.org This intermediate then rapidly tautomerizes to restore the aromaticity, yielding an ortho-allylphenol. libretexts.org Studies on substituted allyl phenyl ethers, including those with nitro groups, have been conducted to understand the reaction mechanism and acceleration under different conditions. acs.org

Another key aspect of the allyl group's reactivity is its role as a protecting group in organic synthesis. The allyl ether is stable under many acidic and basic conditions, but it can be selectively cleaved or transformed through reactions targeting the double bond, such as oxidation or palladium-catalyzed deprotection. organic-chemistry.org

Oxidative Transformations of the Allyl Moiety

The double bond within the allyloxy group of this compound and its derivatives is susceptible to various oxidative transformations. A primary example is epoxidation, the conversion of the alkene into an oxirane (epoxide). This transformation is a common method for synthesizing these highly reactive three-membered rings. clockss.org

The epoxidation of the allyl group can be achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). rsc.org For instance, in a closely related compound, N-(2-(allyloxy)phenyl)-4-nitrobenzenesulfonamide, the allyl group is oxidized to the corresponding epoxide by treatment with m-CPBA in a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org Similarly, the epoxidation of other allyl-substituted phenols has been successfully carried out using peroxidizing agents like peracetic acid. google.com This reaction is valuable as it introduces a reactive epoxide functional group without affecting other parts of the molecule, such as existing epoxy groups. google.com

Another oxidative pathway involves hydroxylation of the double bond followed by cleavage. A one-pot method for the deprotection of O-allyl groups under oxidative conditions involves hydroxylation of the allyl group to form a vicinal diol, which is then cleaved by periodate (B1199274). organic-chemistry.org This sequence ultimately leads to the release of the free hydroxyl group. organic-chemistry.org

Table 1: Oxidative Transformation of Allyl Ethers

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

| N-(2-(allyloxy)phenyl)-4-nitrobenzenesulfonamide | m-CPBA | Epoxide | rsc.org |

| Allyl phenol (B47542) ether | Peracetic acid | Epoxide | google.com |

| General O-allyl ethers | 1. OsO₄ (cat.), NMO 2. NaIO₄ | Cleavage to aldehyde/ketone | organic-chemistry.org |

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The strategic placement of the allyloxy group and other functionalities on the nitrophenol ring allows for intramolecular cyclization reactions, which are powerful tools for constructing complex heterocyclic scaffolds. These reactions involve the interaction of two different parts of the same molecule to form a new ring system. Derivatives of this compound serve as key precursors for such transformations, leading to the formation of important heterocyclic structures like oxiranes and dioxans.

Oxirane and Dioxan Ring Formation from Derivatives

A significant synthetic pathway starting from this compound leads to the formation of benzo researchgate.netdioxane derivatives. This process involves a sequence of alkylation, thermal rearrangement, and intramolecular cyclization.

First, this compound is alkylated using a suitable electrophile, such as (R)-glycidyl tosylate, in the presence of a base like sodium hydride (NaH). This reaction yields an oxirane-containing intermediate, specifically (R)-2-(2-Allyloxy-4-nitrophenoxymethyl)-oxirane.

This intermediate then undergoes a thermally induced intramolecular cyclization. When heated in a high-boiling solvent like mesitylene (B46885), the molecule undergoes a Claisen-type rearrangement of the allyl group to the ortho position of the phenol ring, followed by the cyclization of the resulting catechol intermediate with the adjacent glycidyl (B131873) ether side chain to form the dioxan ring system. This tandem reaction cascade ultimately produces (S)-(8-allyl-7-nitro-2,3-dihydro-benzo researchgate.netdioxin-2-yl)-methanol.

Table 2: Synthesis of Dioxan Scaffold from this compound

| Step | Reactant(s) | Reagent(s)/Conditions | Product | Reference |

| 1. Alkylation | This compound, (R)-Glycidyl tosylate | NaH, DMF, 70-75°C | (R)-2-(2-Allyloxy-4-nitrophenoxymethyl)-oxirane | |

| 2. Rearrangement & Cyclization | (R)-2-(2-Allyloxy-4-nitrophenoxymethyl)-oxirane | Mesitylene, 155°C | (S)-(8-Allyl-7-nitro-2,3-dihydro-benzo researchgate.netdioxin-2-yl)-methanol |

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2-Allyloxy-4-nitrophenol.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of a related compound, 2-allyl-4-nitrophenol (B94914), recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different proton environments are observed. mdpi.com The phenolic hydroxyl (-OH) proton appears as a singlet at approximately 10.96 ppm. mdpi.com The aromatic protons show characteristic splitting patterns, with the proton at the 5-position (H-5) appearing as a doublet at 8.00 ppm (J = 8.6 Hz), the proton at the 3-position (H-3) as a doublet at 7.47 ppm (J = 7.3 Hz), and the proton at the 4-position (H-4) as a triplet at 6.93 ppm (J = 8.0 Hz). mdpi.com The allyl group protons exhibit signals in the upfield region, with the methine proton (H-2') appearing as a multiplet between 6.04 and 5.94 ppm, the terminal vinyl protons (H-3') as a multiplet between 5.15 and 5.09 ppm, and the allylic methylene (B1212753) protons (H-1') as a doublet at 3.49 ppm (J = 6.5 Hz). mdpi.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum, run at 101 MHz in CDCl₃, provides insight into the carbon skeleton of 2-allyl-4-nitrophenol. mdpi.com The spectrum shows signals for the aromatic carbons, with the carbon bearing the hydroxyl group resonating at 153.27 ppm. mdpi.com Other aromatic carbons appear at 137.51, 135.09, 133.57, 123.1, and 119.48 ppm. mdpi.com The carbons of the allyl group are observed at 116.82 ppm (vinyl) and 33.62 ppm (aliphatic). mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Related Compound, 2-Allyl-4-nitrophenol mdpi.com

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity (J in Hz) |

| 10.96 | s |

| 8.00 | d (8.6) |

| 7.47 | d (7.3) |

| 6.93 | t (8.0) |

| 6.04-5.94 | m |

| 5.15-5.09 | m |

| 3.49 | d (6.5) |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. For the related compound 2-allyl-4-nitrophenol, the IR spectrum (neat) displays a broad absorption band around 3205 cm⁻¹ corresponding to the O-H stretching of the phenolic group. mdpi.com The peak at 3085 cm⁻¹ is attributed to the =C-H stretching of the allyl group's double bond. mdpi.com The C-H stretching of the allyl's methylene group is observed at 2981 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations appear at 1608 and 1450 cm⁻¹. mdpi.com The characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are found at 1539 cm⁻¹ and 1327 cm⁻¹, respectively. mdpi.com The C-O-C stretching of the ether linkage is observed at 1249 cm⁻¹. mdpi.com

Table 2: IR Spectroscopic Data for a Related Compound, 2-Allyl-4-nitrophenol mdpi.com

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| O-H Stretch | 3205 |

| =C-H Stretch | 3085 |

| C-H Stretch | 2981 |

| C=C Stretch (aromatic) | 1608, 1450 |

| -NO₂ Asymmetric Stretch | 1539 |

| -NO₂ Symmetric Stretch | 1327 |

| C-O-C Stretch | 1249 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. The calculated molecular weight for the related compound 2-allyl-4-nitrophenol (C₉H₉NO₃) is 179.05 g/mol . mdpi.com Low-resolution mass spectrometry (LRMS) with electron ionization (EI) shows a molecular ion peak [M]⁺ at m/z 179, confirming the molecular weight. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For nitroaromatic compounds like this compound, absorbance is expected around 400 nm. The photodegradation of the compound can be monitored by exposing it to UV-Vis light and observing changes in the absorbance spectrum.

Thermal Analysis Techniques for Stability Assessment (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for assessing the stability of this compound. Thermogravimetric analysis (TGA) can determine the decomposition temperatures, while differential scanning calorimetry (DSC) is used to identify phase transitions such as melting points.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is used to verify the molecular formula. For a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline (C₁₂H₁₄BrNO), the calculated elemental composition is C 53.75%, H 5.26%, and N 5.22%. The found values were C 53.71%, H 5.24%, and N 5.18%, which are in close agreement. mdpi.com

X-ray Powder Diffraction Spectroscopy for Solid-State Characterization

X-ray powder diffraction (XRPD) is a key technique for characterizing the solid-state nature of crystalline materials. carleton.edu It provides information on phase identification and unit cell dimensions. carleton.edu For this compound, which is a solid, XRPD can be used to obtain a unique diffraction pattern that serves as a fingerprint for its crystalline form. sigmaaldrich.comresearchgate.net This technique is instrumental in identifying different polymorphs, which may exhibit different physical properties. cam.ac.uk The process involves irradiating a finely ground powder sample with monochromatic X-rays and detecting the diffracted beams at various angles (2θ). carleton.edu The resulting pattern of peak positions and intensities can be compared to databases like the International Centre for Diffraction Data (ICDD) for identification. researchgate.net

Advanced Raman Spectroscopy for Vibrational Fingerprinting

While direct and extensive experimental Raman studies specifically targeting this compound are not widely available in the published literature, a comprehensive understanding of its vibrational fingerprint can be constructed by analyzing the well-documented spectra of its structural analogues, primarily 4-nitrophenol (B140041) and other substituted nitrophenols. spectroscopyonline.comniscpr.res.in Theoretical approaches, such as Density Functional Theory (DFT) calculations, are also invaluable for predicting vibrational frequencies and assigning them to specific atomic motions, providing a robust framework for interpreting experimental data. niscpr.res.insemanticscholar.org

The vibrational fingerprint of this compound can be dissected by considering the contributions from its core components:

Nitro Group (NO₂) Vibrations: The nitro group is a strong Raman scatterer and provides some of the most characteristic peaks in the spectrum. The symmetric and asymmetric stretching vibrations of the NO₂ group are particularly informative. For p-nitrophenol, a strong Raman peak observed around 1333 cm⁻¹ is attributed to the asymmetric stretching vibration of the nitro group. spectroscopyonline.com A similar prominent band is expected in the spectrum of this compound.

Phenyl Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrational modes, including C-H stretching, C-C stretching, and ring deformation modes. In nitrophenol isomers, C-H deformation bands are observed in the 1134-1279 cm⁻¹ range. spectroscopyonline.com The aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. For many nitrophenolic compounds, a notable band associated with the phenyl group is found around 1595 cm⁻¹. usda.gov

Allyloxy Group (-O-CH₂-CH=CH₂) Vibrations: The allyl group introduces a set of unique vibrational modes. These include the C=C stretching of the vinyl group, various CH₂ and CH bending modes, and the C-O-C stretching of the ether linkage. The C=C stretch from the allyl group is anticipated to produce a distinct band, typically in the 1640-1680 cm⁻¹ region.

Phenolic C-O and O-H Vibrations: The stretching of the phenolic C-O bond and the O-H group vibrations also contribute to the spectrum. However, the O-H stretching band, typically found at high wavenumbers (>3000 cm⁻¹), can be broad and is sensitive to hydrogen bonding.

The combination of these individual vibrational modes creates a complex and unique spectrum that serves as the molecule's fingerprint. Resonance Raman (RR) spectroscopy, which utilizes an excitation laser wavelength that matches an electronic absorption band of the molecule, could significantly enhance the intensity of certain Raman bands, particularly those associated with the chromophoric nitro-aromatic system. researchgate.netnsf.gov This enhancement can be leveraged to detect the compound at very low concentrations. optica.orgrsc.org

Detailed Research Findings

Research on related substituted nitrophenols provides a solid foundation for predicting the Raman spectrum of this compound. Studies on 3-methyl-4-nitrophenol, for instance, have successfully combined experimental Fourier Transform (FT)-Raman spectroscopy with DFT calculations to perform a complete vibrational assignment. niscpr.res.iniaea.org This work demonstrated that the calculated vibrational frequencies, when appropriately scaled, show excellent agreement with the observed experimental data.

In such studies, the assignment of vibrational modes is often supported by Total Energy Distribution (TED) analysis, which quantifies the contribution of different internal coordinates (like stretching or bending) to each normal mode. niscpr.res.in This detailed analysis allows for the unambiguous identification of bands corresponding to the nitro group, the phenyl ring, and the substituent group.

Based on the analysis of 4-nitrophenol and other related structures, a detailed table of expected Raman bands for this compound can be compiled. spectroscopyonline.comniscpr.res.in

Table 1: Predicted Raman Bands and Vibrational Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Contributing Functional Group |

| ~1650 | Medium | C=C stretch | Allyl Group |

| ~1595 | Strong | C=C aromatic stretch | Phenyl Ring |

| ~1430 | Medium-Strong | Symmetric NO₂ stretch | Nitro Group |

| ~1333 | Strong | Asymmetric NO₂ stretch | Nitro Group |

| ~1270 | Medium | C-H in-plane deformation | Phenyl Ring |

| ~1170 | Medium | C-H in-plane deformation | Phenyl Ring |

| ~1115 | Medium | C-O stretch | Phenolic C-O |

| ~860 | Medium | Ring breathing / C-N stretch | Phenyl Ring / Nitro Group |

This table is predictive and based on data from structurally related nitrophenol compounds. spectroscopyonline.comniscpr.res.in Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Energetic Profiles

Density Functional Theory (DFT) has become a important method for studying the electronic structure and energetic profiles of phenolic compounds, including derivatives like 2-allyloxy-4-nitrophenol. tandfonline.comimist.maucc.edu.gh DFT calculations, often using the B3LYP functional, provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. ucc.edu.ghscience.gov

For instance, studies on related nitrophenols have successfully used DFT to optimize molecular structures and have found good agreement between calculated and experimental data, such as those from X-ray diffraction. tandfonline.commdpi.com The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results. ucc.edu.ghijcce.ac.ir These computational approaches are instrumental in understanding the fundamental properties that govern the behavior of this compound.

The flexibility of the allyloxy group in this compound means the molecule can exist in multiple conformations. scribd.com Conformational analysis, which examines the energy changes associated with the rotation around single bonds, is essential to identify the most stable conformer. scribd.com This is often achieved by mapping the potential energy surface (PES) of the molecule. imist.ma

By performing relaxed potential energy scans, where specific dihedral angles are systematically varied, computational chemists can locate the energy minima corresponding to stable conformers. researchgate.net For similar molecules like 2-nitrophenol, studies have identified multiple conformers, with the most stable one often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group. longdom.org The analysis of the PES provides a detailed picture of the molecule's flexibility and the relative energies of its different spatial arrangements.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For nitrophenolic compounds, the HOMO is typically located on the phenoxide moiety, while the LUMO is associated with the nitro group and the aromatic ring. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and visualize their spatial distribution, offering insights into how this compound is likely to interact with other chemical species. imist.manumberanalytics.com

Below is a table showcasing typical HOMO-LUMO energy values for related nitrophenol compounds, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitrophenol | - | - | 3.76 researchgate.net |

| 2-Nitrophenol | - | - | 4.03 longdom.org |

| 2-Nitrophenol | - | - | 3.48 dergipark.org.tr |

This table presents data for related compounds to illustrate the typical range of HOMO-LUMO energy gaps.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. mdpi.comijcce.ac.ir The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In nitrophenol derivatives, the MEP map typically shows a negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating these are likely sites for interaction with electrophiles or for hydrogen bonding. imist.manih.gov Conversely, the hydrogen atom of the hydroxyl group and regions of the aromatic ring may exhibit positive potential. researchgate.net This detailed visualization of the electrostatic landscape is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions involving this compound. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. tandfonline.comuba.ar It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). uba.ar These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule. science.gov

For substituted phenols, NBO analysis can quantify the strength of intramolecular hydrogen bonds and other charge-transfer interactions. researchgate.netresearchgate.net For example, the interaction between a lone pair on the oxygen of the nitro group and the antibonding orbital of the O-H bond can be characterized, providing a quantitative measure of the intramolecular hydrogen bond strength. uba.ar This analysis helps to rationalize the conformational preferences and the electronic effects of the substituents on the aromatic ring. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. rsc.orgarxiv.orgmdpi.com TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and are used to simulate UV-Vis absorption spectra. ucc.edu.ghresearchgate.net

For nitrophenols, TD-DFT has been successfully used to calculate electronic absorption spectra and to understand the nature of the electronic transitions, such as π-π* transitions. ucc.edu.ghnih.gov The method allows for the characterization of excited-state properties and can provide insights into the initial steps of photochemical processes. rsc.orgchemrxiv.org Understanding the excited-state dynamics is crucial for applications involving the interaction of this compound with light.

The table below presents calculated excitation energies and oscillator strengths for related nitrophenol compounds.

| Compound | Excitation Wavelength (nm) | Oscillator Strength |

| 2-Nitrophenol | 382.1 | 0.0537 dergipark.org.tr |

| 2-Nitrophenolate | 249 | - mdpi.com |

| 2-Nitrophenolate | 237 | - mdpi.com |

This table provides examples of TD-DFT calculated values for related molecules.

Mechanistic Simulations of Transformation Pathways

Computational chemistry can also be used to simulate the pathways of chemical reactions, providing detailed mechanistic insights. acs.org By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed, allowing for the determination of activation barriers and reaction rates. acs.org

For a molecule like this compound, which contains an allyl group, mechanistic simulations could be employed to study reactions such as the Claisen rearrangement, where the allyl group migrates from the oxygen atom to the aromatic ring. acs.org DFT calculations can be used to locate the transition state structure for such a rearrangement and to understand the electronic factors that influence the reaction's feasibility. researchgate.net Similarly, the mechanisms of other potential transformations, such as electrophilic substitution on the aromatic ring or reactions involving the nitro group, can be explored computationally. sci-hub.se These simulations are a powerful tool for understanding and predicting the chemical behavior of this compound.

Prediction of Nonlinear Optical Properties via Hyperpolarizability Calculations

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules provide critical insights into their potential for applications in optoelectronics and photonics. Such studies typically focus on calculating the hyperpolarizability of a molecule, which quantifies its nonlinear response to an external electric field. While specific computational studies focused exclusively on this compound are not extensively available in peer-reviewed literature, the NLO properties can be predicted based on the well-established principles and methodologies applied to structurally similar compounds, particularly other nitrophenol derivatives. researchgate.net

The NLO response in molecules like this compound originates from its molecular structure, which features both electron-donating and electron-accepting groups attached to a π-conjugated system. In this case, the phenolic hydroxyl (-OH) and allyloxy (-O-CH₂CH=CH₂) groups act as electron donors, while the nitro (-NO₂) group is a powerful electron acceptor. This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, such as a laser, which is a key mechanism for high second-order NLO activity. researchgate.nettandfonline.com

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is the standard approach for predicting these properties. tandfonline.comscirp.org Methods like B3LYP are commonly employed to calculate the components of the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities. researchgate.nettandfonline.com The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity of a molecule. tandfonline.com

For a molecule like this compound, a computational investigation would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation.

Calculation of NLO Parameters: Using a specified level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the electronic properties are calculated. tandfonline.com The total first hyperpolarizability (β_tot_) is then derived from the individual tensor components.

The results of such calculations allow for a direct comparison with reference NLO materials, like urea (B33335) or para-nitroaniline, to gauge the potential of the new compound. scirp.org Studies on simple isomers like para-nitrophenol have shown that the arrangement of donor and acceptor groups significantly influences the hyperpolarizability values. researchgate.net The presence of the additional allyloxy group in this compound is expected to enhance the electron-donating strength and thus potentially lead to a significant NLO response.

Below is an illustrative table representing the typical NLO parameters that would be calculated for this compound using DFT methods. The values are presented for conceptual understanding and are based on findings for related nitro-aromatic compounds.

Table 1: Illustrative Calculated NLO Properties for this compound

| Parameter | Symbol | Illustrative Value (a.u.) | Illustrative Value (esu) | Description |

| Dipole Moment | μ | ~3.5 - 5.5 D | - | Measures the molecule's overall polarity. |

| Mean Polarizability | α | ~100 - 130 | ~14.8 - 19.2 x 10⁻²⁴ | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_tot | ~2500 - 4500 | ~21.6 - 38.9 x 10⁻³³ | Quantifies the second-order NLO response. tandfonline.com |

| Second Hyperpolarizability | γ | ~70 - 100 x 10⁴ | ~118 - 167 x 10⁻³⁶ | Quantifies the third-order NLO response. tandfonline.com |

Conversion factors: 1 a.u. for α = 0.148 × 10⁻²⁴ esu; 1 a.u. for β = 8.639 × 10⁻³³ esu. tandfonline.com

Applications in Complex Organic Synthesis

Precursor Role in the Synthesis of Dioxino Derivatives

2-Allyloxy-4-nitrophenol is a key precursor in the multi-step synthesis of complex dioxino derivatives, specifically substituted 2,3-dihydro-benzo lookchem.comCurrent time information in Bangalore, IN.dioxins. google.comnih.gov These scaffolds are of significant interest in medicinal chemistry. nih.govresearchgate.net

The synthetic route begins with the alkylation of the phenolic hydroxyl group of this compound. For instance, in a reaction with (R)-glycidyl tosylate in the presence of a strong base like sodium hydride (NaH), the compound is converted to (R)-2-(2-Allyloxy-4-nitrophenoxymethyl)-oxirane. google.comgoogle.com

The crucial next step involves a thermally induced cascade reaction. Heating the resulting oxirane intermediate in a high-boiling point solvent such as mesitylene (B46885) triggers both a Claisen rearrangement and a cyclization. google.com The Claisen rearrangement involves the google.comgoogle.com-sigmatropic shift of the allyl group from the ether oxygen to the adjacent carbon on the benzene (B151609) ring. acs.org This is immediately followed by an intramolecular cyclization of the glycidyl (B131873) side chain to form the dihydro-benzo lookchem.comCurrent time information in Bangalore, IN.dioxin ring system. This process yields key intermediates like (S)-(8-allyl-7-nitro-2,3-dihydro-benzo lookchem.comCurrent time information in Bangalore, IN.dioxin-2-yl)-methanol. google.com

| Step | Starting Material | Reagents | Key Transformation | Product | Reference |

|---|---|---|---|---|---|

| 1 | This compound | (R)-glycidyl tosylate, NaH, DMF | Alkylation | (R)-2-(2-Allyloxy-4-nitrophenoxymethyl)-oxirane | google.com |

| 2 | (R)-2-(2-Allyloxy-4-nitrophenoxymethyl)-oxirane | Mesitylene, Heat (155°C) | Claisen Rearrangement & Cyclization | (S)-(8-allyl-7-nitro-2,3-dihydro-benzo lookchem.comCurrent time information in Bangalore, IN.dioxin-2-yl)-methanol | google.com |

Building Block for Pharmaceutical Intermediates

The utility of this compound extends to its role as a foundational building block for various pharmaceutical intermediates. lookchem.com The dioxino derivatives synthesized from it, as detailed in the previous section, are themselves intermediates in the development of potential therapeutic agents. google.com For example, the resulting benzodioxan methanamine structures have been investigated as partial agonists for the postsynaptic dopamine (B1211576) D2 receptor, which is a target for antipsychotic medications. google.com

The broader class of 2,3-dihydro-1,4-benzodioxin derivatives are recognized for their diverse biological activities, including potential use as antihypertensive agents and PARP1 inhibitors for cancer therapy. nih.govnih.gov The synthesis of these valuable scaffolds often relies on precursors like substituted nitrophenols, highlighting the importance of this compound in medicinal chemistry. researchgate.net

Synthetic Utility in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound serves as a precursor in the production of agrochemicals and specialty chemicals such as dyes and pigments. lookchem.com The presence of the nitro group, a strong electron-withdrawing group, and the reactive allyl and hydroxyl functionalities make the compound a versatile platform for creating a wide array of organic molecules essential for these industries. lookchem.com Its structural features allow for subsequent reactions such as reduction, alkylation, or further substitution on the aromatic ring, enabling the synthesis of diverse and highly functionalized target molecules for agricultural and material science applications. kajay-remedies.com

Formation of Functionalized Anilines and Related Nitrogen-Containing Compounds

A critical transformation of this compound and its derivatives is the reduction of the nitro group to a primary amino group (-NH2), which yields functionalized anilines. researchgate.net Anilines and aminophenols are indispensable building blocks in organic synthesis, particularly for pharmaceuticals and dyes. researchgate.netmdpi.com

In the synthesis of dopamine D2 receptor agonists, after the formation of (S)-(8-allyl-7-nitro-2,3-dihydro-benzo lookchem.comCurrent time information in Bangalore, IN.dioxin-2-yl)-methanol, the nitro group is reduced to an amine. google.com This reduction is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com The resulting aniline (B41778) is a crucial intermediate that undergoes subsequent intramolecular cyclization to form a lactam, a core component of the final bioactive molecule. google.com

This nitro-to-amine reduction is a common and reliable transformation. While catalytic hydrogenation is frequently used, other laboratory methods can achieve this, such as using zinc (Zn) powder with ammonium (B1175870) chloride (NH4Cl) or employing reagents like bis(dihydroxyboryl)methane (B2(OH)4). mdpi.comscihorizon.com

| Starting Material | Reducing Agent/System | Product Type | Significance | Reference |

|---|---|---|---|---|

| (S)-(8-allyl-7-nitro-2,3-dihydro-benzo lookchem.comCurrent time information in Bangalore, IN.dioxin-2-yl)-methanol | H₂, Palladium on Carbon (Pd/C) | Functionalized Aniline | Intermediate for lactam formation in synthesis of dopamine agonists | google.com |

| Generic Nitroarene | Zinc (Zn), Ammonium Chloride (NH₄Cl) | Aniline Derivative | Common laboratory method for nitro group reduction | mdpi.com |

Potential in Advanced Materials Science and Engineering

Integration into Polymer Systems as Functional Monomers or Stabilizers (Contextual to Allyloxy Derivatives)

The allyloxy group in 2-Allyloxy-4-nitrophenol offers a reactive site for polymerization. Allyl monomers, which contain the H₂C=CH-CH₂R structure, are known to participate in various polymerization reactions, although they typically polymerize slowly and may yield lower molecular weight polymers or oligomers. These monomers can be used to create polymers with specific functionalities, and allyl-terminated polymers are of particular interest because they allow for a wide range of post-synthesis modifications. nih.gov

As a Functional Monomer: The allyloxy group can act as a gateway for creating polymers with tailored properties. nih.gov For instance, polymers containing allyloxy groups can be synthesized through methods like atom transfer radical polymerization (ATRP) by designing initiators with bis-allyloxy functionalities. researchgate.net The resulting polymers can then be modified through reactions like thiol-ene chemistry to introduce other functional groups, such as hydroxyl or carboxyl groups. researchgate.net The polymerization of allyl ether monomers can proceed through a radical-mediated cyclization mechanism, which can produce high-molecular-weight products. nih.gov This suggests that this compound could be used as a monomer to introduce both the reactive allyl group and the electronically active nitrophenol side group into a polymer chain. This dual functionality could be harnessed in applications like drug delivery systems or the creation of specialty polymers with unique thermal or optical properties. rsc.org

As a Stabilizer: Allyl-containing compounds have also been investigated as thermal stabilizers for polymers like polyvinyl chloride (PVC). mdpi.comacademicjournals.org The thermal degradation of PVC involves the loss of hydrogen chloride, which is initiated at unstable sites like allylic chlorine atoms. academicjournals.org Stabilizers function by substituting these labile chlorine atoms with more thermally stable groups. mdpi.com Compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) have shown high stabilizing efficiency for PVC, sometimes exceeding that of traditional stabilizers like lead-based compounds. academicjournals.orgresearchgate.net The mechanism can involve the stabilizer's ability to be incorporated into the polymer chains, disrupting the degradation process. researchgate.net Given this context, the allyloxy group in this compound could potentially offer a similar stabilizing effect by reacting with and neutralizing degradation-promoting sites within a polymer matrix.

Role in the Design of Metal-Organic Frameworks (MOFs) or Related Hybrid Materials (Contextual to Nitrophenol Derivatives)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). rsc.orgrsc.org The properties of MOFs, such as their porosity, surface area, and catalytic activity, can be tuned by carefully selecting the metal centers and organic linkers. rsc.orgmdpi.com

The nitrophenol moiety of this compound makes it a candidate for use as a functional ligand in the synthesis of MOFs. The hydroxyl and nitro groups can coordinate with metal ions, forming the nodes of the framework. Nitrophenol derivatives are recognized as toxic environmental pollutants, and MOFs are being developed for their detection and catalytic reduction. rsc.orgresearchgate.net For example, MOFs have been designed to catalytically reduce p-nitrophenol (p-NP), 2,4-dinitrophenol (B41442) (DNP), and 2,4,6-trinitrophenol (TNP) into less toxic aminophenols. rsc.org

The incorporation of ligands with specific functional groups is a key strategy for tailoring MOF properties. For instance, introducing amino groups into MOF linkers has been shown to create strong hydrogen bonding interactions with p-nitrophenol, leading to exceptional adsorption capacity and selectivity. acs.org Similarly, the functional groups on the this compound ligand—the nitro, hydroxyl, and ether oxygen—could provide specific binding sites for metal ions and influence the framework's interactions with guest molecules. The presence of the allyl group would introduce a polymerizable handle, opening the possibility of creating hybrid MOF-polymer materials with combined properties.

Several studies have shown that MOFs can be used for the catalytic reduction of nitrophenols. researchgate.nettandfonline.com Bimetallic MOFs, such as FeNi-MOF-74, have demonstrated enhanced catalytic activity for the reduction of 4-nitrophenol (B140041) compared to their single-metal counterparts, a benefit attributed to synergistic effects between the metals. researchgate.nettandfonline.com Using a ligand like this compound could lead to the creation of MOFs with built-in functionality for catalysis or sensing applications targeted at nitroaromatic compounds. researchgate.net

Development of Chemical Sensors and Detection Systems (Contextual to Nitrophenol Explosives)

The detection of nitrophenolic compounds is of significant importance for environmental monitoring and counter-terrorism, as many are pollutants or components of explosives. mdpi.comrsc.org The nitrophenol structure within this compound makes it relevant to the development of chemical sensors designed to detect these hazardous materials. Detection methods often rely on fluorescence quenching, electrochemical analysis, or colorimetric changes. mdpi.comrsc.org

Fluorescent Sensors: Fluorescence-based sensing is a highly sensitive method for detecting nitroaromatic compounds. mdpi.com Many fluorescent sensors operate on a quenching mechanism, where the fluorescence of a probe material is diminished upon interaction with the target analyte. nih.govresearchgate.nettandfonline.com For example, sensors based on aggregation-induced emission (AIE) materials have been developed for the selective detection of nitrophenolic explosives like 2,4,6-trinitrophenol (TNP) and 2,4-dinitrophenol (DNP). mdpi.com In some cases, sensors show selectivity for nitrophenols containing hydroxyl groups. mdpi.com Molecularly imprinted sensors using fluorescent polydopamine have also been created for the ultrafast and selective detection of p-nitrophenol. nih.gov The quenching effect is often attributed to the formation of a non-fluorescent complex between the sensor and the nitrophenol analyte. mdpi.com

Electrochemical Sensors: Electrochemical methods provide another robust platform for detecting nitrophenols due to their high sensitivity, rapid response, and good selectivity. acs.orgxmu.edu.cn These sensors typically involve modifying an electrode with a material that has a high affinity and catalytic activity towards the target nitrophenol. xmu.edu.cnacs.org Materials such as stacked layers of chemically exfoliated MXene (Ti₃C₂Tₓ) and composites of titanium dioxide nanoparticles with reduced graphene oxide have been used to create electrodes for the sensitive detection of 4-nitrophenol. xmu.edu.cnacs.org These modified electrodes facilitate the electrochemical reduction of the nitrophenol, generating a measurable signal. acs.org The development of such sensors has achieved very low limits of detection, in the nanomolar range. acs.orgchimicatechnoacta.ru

The structural characteristics of this compound align with the analytes targeted by these advanced sensing systems, suggesting its potential use as a standard or model compound in the research and development of new detection technologies for nitrophenolic pollutants and explosives.

Stability and Degradation Kinetics

Thermal Stability Profiles and Decomposition Pathways

No data is currently available in the scientific literature regarding the thermal stability profiles or decomposition pathways of 2-Allyloxy-4-nitrophenol.

Photodegradation Mechanisms and Environmental Fate

There are no published studies on the photodegradation mechanisms or the environmental fate of this compound.

pH-Dependent Hydrolysis Studies and Product Characterization

Specific data from pH-dependent hydrolysis studies and characterization of the resulting products for this compound are not available in the current body of scientific literature.

This review highlights a knowledge gap in the chemical literature concerning the stability and degradation of this compound. Future research would be necessary to elucidate these fundamental properties, which are crucial for understanding its potential environmental impact and for the safe handling and storage of this compound.

Derivatives and Analogs: Synthetic and Research Perspectives

Synthesis of Substituted 2-Allyloxy-4-nitrophenol Derivatives

The synthesis of derivatives based on the this compound structure involves a range of chemical modifications. These transformations target the aromatic ring, the allyl group, or the nitro group to generate novel molecules with altered properties. Common synthetic strategies include nitration, halogenation, alkylation, and reduction.

One documented multi-step synthesis pathway begins with the commercially available compound 2-allylphenol (B1664045) to ultimately produce a functionalized aniline (B41778) derivative. mdpi.comresearchgate.net This process highlights several key chemical transformations applicable to this class of compounds:

Nitration: The initial step often involves the introduction of nitro groups onto the phenol (B47542) ring. For instance, treating 2-allylphenol with a sulfonitric mixture (HNO₃/H₂SO₄) yields a combination of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol (B94914). mdpi.comresearchgate.net

Halogenation: Selective bromination of a nitrated intermediate, such as 2-allyl-6-nitrophenol, can be achieved using N-bromosuccinimide (NBS) to yield products like 2-allyl-4-bromo-6-nitrophenol. mdpi.comresearchgate.net

Allylation: The phenolic hydroxyl group can be alkylated to form an ether linkage. A standard method uses allyl bromide in the presence of a base like potassium carbonate to convert the phenol to its corresponding allyloxy derivative, such as 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene. mdpi.comresearchgate.net

Reduction: The nitro group is a versatile functional group that can be readily reduced to an amine. Reagents like zinc powder and ammonium (B1175870) chloride are effective for this transformation, converting a nitro-substituted compound into its aniline analog. mdpi.comresearchgate.netresearchgate.net

Another synthetic approach involves modifying the allyl group itself. For example, 3-(2-Methyl-allyloxy)-4-nitro-phenol, a derivative with a substituted allyl chain, has been synthesized and utilized as an intermediate in further reactions. google.com These core reactions allow for the systematic modification of the this compound scaffold, enabling the creation of libraries of derivatives for further study.

Table 1: Example of a Multi-Step Synthesis of a 2-Allyloxy-nitroaromatic Derivative

This table outlines the synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene starting from 2-allylphenol, as described in research literature. mdpi.comresearchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1. Nitration | 2-Allylphenol | Sulfonitric mixture (HNO₃/H₂SO₄), 0 °C to room temp. | 2-Allyl-6-nitrophenol | 15% |

| 2. Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS), 4-dimethylaminopyridine, CH₂Cl₂, room temp. | 2-Allyl-4-bromo-6-nitrophenol | 72% |

| 3. Allylation | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃, acetone (B3395972), reflux | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% |

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-allyloxyphenol and related nitrophenols, research has focused on elucidating the features that govern their efficacy, particularly as antifungal agents. These studies guide the rational design of more potent and selective compounds.

A key area of investigation has been the antifungal properties of 2-allylphenol derivatives against plant pathogens like Phytophthora cinnamomi. dntb.gov.uaresearchgate.net Research findings indicate that the biological activity is highly dependent on the nature, number, and position of substituents on the aromatic ring. researchgate.net

Role of the Nitro Group: The presence and position of the nitro group are critical determinants of antifungal activity. Studies have shown that the activity is significantly enhanced in molecules where the nitro and hydroxyl groups are in a para configuration relative to each other. dntb.gov.uaresearchgate.net This suggests that the electronic distribution across the aromatic ring, influenced by the strong electron-withdrawing nature of the nitro group, plays a vital role in the mechanism of action. researchgate.net

Modification of the Hydroxyl Group: Altering the phenolic hydroxyl group also leads to significant changes in activity. For example, converting the hydroxyl group into a methoxy (B1213986) or acetyl group has been shown to dramatically increase mycelial growth inhibition against certain fungi. dntb.gov.ua

Impact of Other Substituents: The introduction of other functional groups, such as halogens, can further modulate the activity. The synthesis of compounds like 2-allyl-4-bromo-6-nitrophenol allows for the exploration of how multiple substituents collectively influence the molecule's biological profile. mdpi.comresearchgate.net

These SAR studies provide a framework for functional optimization, suggesting that compounds with a para-nitro-hydroxyl arrangement are promising candidates for development as potent antifungal agents. researchgate.net

Table 2: Influence of Substitution Pattern on Antifungal Activity of 2-Allylphenol Derivatives

This table summarizes general SAR findings from studies on 2-allylphenol derivatives against phytopathogenic fungi. dntb.gov.uaresearchgate.net

| Structural Feature | Observation | Implication for Activity |

| Nitro Group Position | Activity is strongly enhanced when the nitro group is para to the hydroxyl group. | The electronic properties and geometry of the para-isomer are favorable for antifungal action. |

| Hydroxyl Group Modification | Replacing the -OH with -OCH₃ or -OCOCH₃ can increase activity. | Ether or ester derivatives may have improved properties, potentially affecting cell penetration or target interaction. |

| Dinitro Substitution | The presence of two nitro groups (e.g., 2-allyl-4,6-dinitrophenol) can result in strong growth inhibition. | Increasing the electron-withdrawing nature of the ring can enhance potency. |

Design and Synthesis of Bioactive Analogues for Targeted Applications

The insights gained from SAR studies are directly applied to the design and synthesis of bioactive analogues for specific, targeted applications. A primary focus for derivatives of this compound and related structures has been the development of novel fungicides for agricultural use. lookchem.com

The goal is to create molecules with high efficacy against target pathogens while minimizing impact on the surrounding environment. The design process often involves synthesizing a series of new derivatives based on a lead compound and evaluating how these structural modifications affect their biological performance. researchgate.net For example, based on the finding that a para-relationship between the nitro and hydroxyl groups enhances fungicidal effects, researchers have focused on synthesizing analogues that retain this key structural motif. dntb.gov.uaresearchgate.net

The synthesis of 2-allylphenol derivatives has been explicitly aimed at discovering new agents to combat the plant pathogen Phytophthora cinnamomi, which causes significant economic losses in agriculture. dntb.gov.uaresearchgate.netlookchem.com Some of the synthesized nitro derivatives have demonstrated inhibitory activity comparable to commercial fungicides, identifying them as potential precursors for new agricultural products. researchgate.net

Furthermore, the fungicidal properties of related aminonitrophenols have also been explored. Studies on 2-amino-4-nitrophenol (B125904) and its N-acyl derivatives show that modifying the amino group can increase activity against specific fungal species like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov This highlights a broader strategy where the 2-alkoxy-4-nitrophenol scaffold can be conceptually altered (e.g., replacing the alkoxy group with a modified amino group) to design analogues for targeted antifungal applications. This rational design, backed by synthetic execution and biological testing, is fundamental to developing new, effective agrochemicals. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis and Transformations

A primary focus for future research is the development of sustainable methods for the synthesis of 2-Allyloxy-4-nitrophenol, moving away from traditional protocols that often rely on hazardous reagents and solvents. One documented synthesis involves the demethylation of 3-allyloxy-4-methoxynitrobenzene (B3322144) using sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (95°C). google.com While effective, this process utilizes a high-boiling aprotic solvent. Green chemistry initiatives aim to replace such solvents with more environmentally benign alternatives like water or bio-derived solvents and to lower the energy input.

Future investigations could explore microwave-assisted organic synthesis (MAOS) to accelerate the reaction and reduce energy consumption. Additionally, the use of phase-transfer catalysts could enable the synthesis in aqueous systems, minimizing the reliance on organic solvents.

Transformations of this compound also present opportunities for green innovation. The Claisen rearrangement, a key reaction of this compound to form 3-allyl-4-nitrocatechol, traditionally requires high temperatures in solvents like mesitylene (B46885) (155°C). google.com Research into catalytic methods, potentially using water as a solvent or employing solid acid catalysts, could drastically improve the environmental profile of this transformation.

| Synthesis Step | Traditional Method | Potential Green Alternative |

| Synthesis | Demethylation in DMSO at 95°C google.com | Microwave-assisted synthesis in a green solvent; Phase-transfer catalysis in an aqueous medium. |

| Transformation (Claisen Rearrangement) | Heating in mesitylene at 155°C google.com | Lewis acid catalysis in a recyclable solvent; Heterogeneous catalysis under milder conditions. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for enhancing the utility of this compound. The molecule's allyl group is a versatile handle for various catalytic transformations. For instance, the double bond can be rearranged using palladium catalysts like bis-acetonitrile palladium (II) chloride. google.com Future work could focus on developing more efficient and recyclable heterogeneous palladium catalysts for this isomerization.

Furthermore, the selective transformation of the allyl side chain is a key area of interest. Catalytic cleavage of the double bond to form an aldehyde can be achieved using osmium tetroxide/sodium periodate (B1199274) or ozonolysis. google.com Research into less toxic and more cost-effective catalytic systems, perhaps based on iron or copper, for this oxidative cleavage is a promising direction.

For the Claisen rearrangement, Lewis acid catalysis could offer a pathway to lower reaction temperatures and potentially control the regioselectivity of the allylation. Investigating a range of Lewis acids and optimizing reaction conditions could unlock more efficient routes to valuable catechol derivatives.

| Transformation | Current Catalyst/Reagent | Future Research Focus |

| Allyl Group Isomerization | Bis-acetonitrile palladium (II) chloride google.com | Development of recyclable, heterogeneous palladium catalysts. |

| Allyl Group Cleavage | Osmium tetroxide; Ozone google.com | Exploration of non-toxic, earth-abundant metal catalysts (e.g., Fe, Cu). |

| Claisen Rearrangement | Thermal (uncatalyzed at high temp.) google.com | Screening of Lewis acids to reduce reaction temperature and control selectivity. |

Integration into Advanced Functional Materials for Energy or Environmental Applications

The distinct electronic properties of this compound make it an attractive building block for advanced functional materials. The electron-withdrawing nitro group and the polymerizable allyl group can be exploited to create materials with tailored optical, electronic, or recognition properties.

In environmental science, polymers derived from this compound could be designed as chemosensors or adsorbent materials. The nitroaromatic moiety can interact with specific analytes through electronic and hydrogen-bonding interactions, forming the basis for selective sensors. The allyl group allows for its incorporation into polymer backbones or for grafting onto surfaces of materials like silica (B1680970) or cellulose, creating functional composites for pollutant removal from water.

In the energy sector, this compound could be a precursor for components in organic electronic devices. After transformation and polymerization, the resulting materials could possess semiconducting properties. The strong dipole moment induced by the nitro group could be beneficial for applications in nonlinear optics or as components in dielectric materials for energy storage applications. Future work will involve synthesizing and characterizing these novel polymers and composites and evaluating their performance in devices.

Advanced In Silico Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers a powerful tool for accelerating research and development related to this compound. In silico modeling can provide deep insights into the compound's reactivity and properties, guiding the rational design of experiments.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the regioselectivity of reactions like nitration and to understand the influence of the allyloxy group on the aromatic ring's reactivity. For example, modeling can predict the most likely position for further electrophilic aromatic substitution, guiding synthetic strategies to create specific derivatives.

Molecular dynamics simulations can be used to model the behavior of polymers incorporating the this compound unit. These simulations can predict material properties such as chain conformation, packing, and interaction with small molecules or ions, which is crucial for designing effective sensors or separation membranes. By predicting reaction outcomes and material properties, computational modeling can significantly reduce the experimental effort required to optimize synthetic routes and develop new functional materials.

| Modeling Technique | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Synthetic Chemistry | Reaction mechanisms, activation barriers, regioselectivity of electrophilic substitution. |

| Molecular Dynamics (MD) | Materials Science | Polymer chain conformation, material morphology, binding affinities for sensor design. |

| Quantitative Structure-Activity Relationship (QSAR) | Bio-applications | Correlation of structural features with potential biological activity for derivative compounds. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Allyloxy-4-nitrophenol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves allylation of 4-nitrophenol using allyl bromide or allyl chloride in a basic medium (e.g., potassium carbonate). Solvent selection (e.g., acetone or DMF) and temperature control (60–80°C) are critical for optimizing yield . Catalysts like tetrabutylammonium bromide may enhance reaction kinetics. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Validate reaction completion using TLC or HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with published data for nitro and allyloxy group assignments. For example, the allyloxy protons typically appear as a triplet at δ 4.5–5.0 ppm .

- HPLC : Use a mobile phase of methanol/water (70:30 v/v) at 1 mL/min flow rate to assess purity (>98%) .

- IR : Confirm functional groups via peaks at ~1250 cm (C-O-C stretching) and ~1520 cm (NO symmetric stretching) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Nitrophenol derivatives are toxic and irritant. Follow these protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects or instrumental calibration. To reconcile

- Standardize experimental conditions (e.g., DMSO-d6 for NMR, KBr pellets for IR).

- Cross-validate with computational methods (e.g., DFT simulations for NMR chemical shifts) .

- Consult multi-laboratory databases like NIST Chemistry WebBook for reference spectra .

Q. What experimental strategies are effective in studying the photostability and thermal decomposition pathways of this compound?

- Methodological Answer :